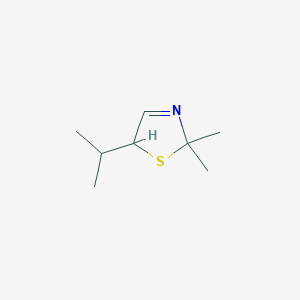
2,2-Dimethyl-5-isopropyl-3-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-isopropyl-3-thiazoline (DMIT) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIT is a cyclic thioamide that is synthesized through a multi-step process involving the reaction of various chemicals.
Wirkmechanismus
2,2-Dimethyl-5-isopropyl-3-thiazoline induces the expression of HO-1 through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. 2,2-Dimethyl-5-isopropyl-3-thiazoline also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
2,2-Dimethyl-5-isopropyl-3-thiazoline has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and pancreatic beta cells. 2,2-Dimethyl-5-isopropyl-3-thiazoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2-Dimethyl-5-isopropyl-3-thiazoline in lab experiments is its ability to induce the expression of HO-1, which has been shown to have a protective effect against oxidative stress-induced damage. 2,2-Dimethyl-5-isopropyl-3-thiazoline is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-Dimethyl-5-isopropyl-3-thiazoline is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,2-Dimethyl-5-isopropyl-3-thiazoline. One area of interest is the development of 2,2-Dimethyl-5-isopropyl-3-thiazoline-based therapies for the treatment of inflammatory diseases. Another area of research is the investigation of the potential neuroprotective effects of 2,2-Dimethyl-5-isopropyl-3-thiazoline, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of 2,2-Dimethyl-5-isopropyl-3-thiazoline, which could lead to the development of novel anti-inflammatory therapies.
Synthesemethoden
The synthesis of 2,2-Dimethyl-5-isopropyl-3-thiazoline involves the reaction of 2,2-dimethyl-3-thiopropanal with isopropylamine in the presence of a catalyst. This reaction results in the formation of the intermediate 2,2-dimethyl-3-thiazolidine, which is then oxidized to 2,2-Dimethyl-5-isopropyl-3-thiazoline using hydrogen peroxide. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-isopropyl-3-thiazoline has been extensively used in scientific research due to its unique properties. It is a potent inducer of the antioxidant enzyme heme oxygenase-1 (HO-1), which has been shown to have a protective effect against oxidative stress-induced damage in various cell types. 2,2-Dimethyl-5-isopropyl-3-thiazoline has also been demonstrated to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
108284-85-1 |
|---|---|
Produktname |
2,2-Dimethyl-5-isopropyl-3-thiazoline |
Molekularformel |
C8H15NS |
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
2,2-dimethyl-5-propan-2-yl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-6(2)7-5-9-8(3,4)10-7/h5-7H,1-4H3 |
InChI-Schlüssel |
CHTYSFVNXZOVQI-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=NC(S1)(C)C |
Kanonische SMILES |
CC(C)C1C=NC(S1)(C)C |
Synonyme |
Thiazole, 2,5-dihydro-2,2-dimethyl-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)


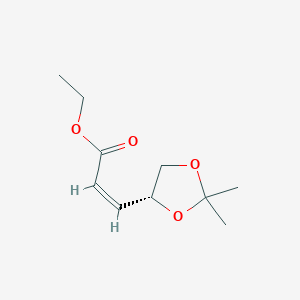
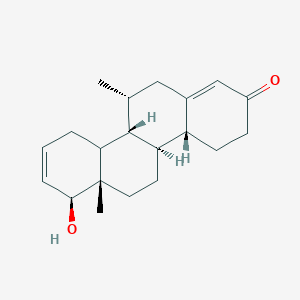
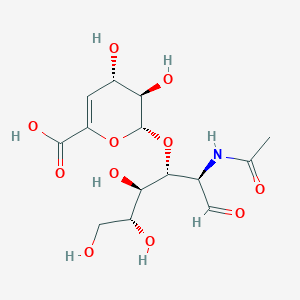
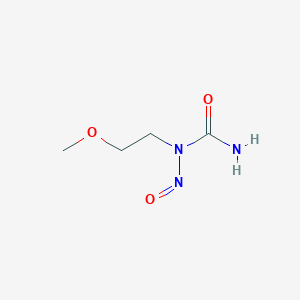
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

